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Executive Summary

LaNis is the quintessential AB5-type intermetallic compound, serving as a benchmark solid-
state hydrogen storage medium and a primary anode material in nickel-metal hydride (Ni-MH)
batteries. Understanding its electronic band structure and density of states (DOS) through
Density Functional Theory (DFT) is critical for predicting hydrogen absorption kinetics,
thermodynamic stability, and material degradation.

Note for Interdisciplinary Audiences: While LaNis is a cornerstone of materials science, the first-
principles methodologies detailed here—such as geometry optimization, electron density
mapping, and thermodynamic stability prediction—directly mirror the quantum mechanical
workflows utilized by drug development professionals in structure-based drug design,
pharmacophore modeling, and metalloenzyme simulations.

This whitepaper provides an authoritative, step-by-step methodological guide for researchers to
perform highly accurate, self-validating DFT calculations on LaNis.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1585180#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural Foundations of LaNis

Before initializing any quantum mechanical calculation, the crystallographic inputs must be
rigorously defined. LaNis crystallizes in a hexagonal CaCu5-type prototype structure, belonging
to the P6/mmm space group (No. 191)[1].

o Atomic Positions: The unit cell contains one formula unit (6 atoms). Lanthanum (La) occupies
the 1a Wyckoff position (0O, 0, 0), while Nickel (Ni) occupies two distinct inequivalent sites: the
2c site (1/3, 2/3, 0) and the 3¢ site (1/2, 0, 1/2)[2].

« Interstitial Cavities: This specific crystallographic arrangement creates multiple interstitial
sites (e.g., 6m, 12n, 120, 2b) that serve as host cavities for hydrogen atoms. Accurate
modeling of these sites is paramount, as the thermodynamic stability of the (2b) site has
been directly linked to the intrinsic degradation of LaNis during repeated hydrogenation
cycling[3].

Methodological Framework: The "Why" Behind the
Parameters

In computational materials science, the choice of functional and pseudopotential dictates the
physical validity of the simulation. As a self-validating system, every parameter must be chosen
based on physical causality rather than default software settings.

o Exchange-Correlation Functional: We employ the Generalized Gradient Approximation
(GGA) parameterized by Perdew, Burke, and Ernzerhof (PBE). Causality: While the Local
Density Approximation (LDA) is computationally cheaper, it systematically overbinds atoms,
underestimating the unit cell volume of LaNis by approximately 10.4%][4]. Because hydrogen
storage capacity is strictly dependent on the interstitial hole radius, GGA-PBE is mandatory
to accurately reproduce experimental lattice expansion.

o Pseudopotentials: The Projector Augmented Wave (PAW) method is selected over standard
norm-conserving pseudopotentials. PAW retains the all-electron character near the nucleus,
which is critical when modeling the strongly correlated 3d states of Nickel[5].

e Hubbard U Correction (GGA+U): For pure LaNis, bare GGA yields the most regular
contraction trend and matches experimental lattice parameters with high fidelity. A Hubbard
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U correction (e.g., U=6 eV) is typically reserved for highly localized 4f electrons in other rare-
earth variants (like CeNis or NdNis), but is omitted for LaNis to preserve predictive
consistency across the transition metal d-bands[6].

Step-by-Step Experimental Protocol

The following protocol describes a self-validating workflow using a standard plane-wave DFT
code (e.g., VASP or Quantum ESPRESSO).

Step 1: Convergence Testing (The Validation Check)

Before any production run, the system must self-validate its basis set.
¢ Increment the plane-wave cutoff energy ( Ecut) from 400 eV to 600 eV in 50 eV steps.
e Increment the Monkhorst-Pack k-point grid from 4x4x4 to 12x12x12 .

 Validation Criterion: The system is converged when the total energy variance is AE<10-3
eV/atom. For LaNis, an Ecutof 500 eV ensures absolute convergence of total energy and
forces[7].

Step 2: Full Geometry Optimization

¢ Initialize the P6/mmm structure.

 Allow both the atomic positions and the cell volume/shape to relax simultaneously (e.g.,
ISIF=3 in VASP).

o Apply a first-order Methfessel-Paxton smearing ( 0=0.1 eV) to handle the metallic nature of
LaNis and prevent fractional occupancy errors during relaxation.

Step 3: Self-Consistent Field (SCF) Static Calculation

e Using the relaxed structure, perform a static calculation to generate a highly accurate
ground-state charge density.

e Fix the lattice parameters and atomic positions.
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o Switch to the tetrahedron method with Blochl corrections (ISMEAR = -5) for highly accurate
total energy and DOS integration.

Step 4: Non-SCF Band Structure and DOS Calculation

o Read the converged charge density from Step 3.

» For Band Structure: Define a high-symmetry k-path through the hexagonal irreducible
Brillouin zone (IBZ): T-M-K-T-A-L-H-A. Disable charge density updating to solve
the Kohn-Sham equations purely for the eigenvalues along the path.

o For DOS: Use a highly dense k-mesh (e.g., 16x16x16 ) to capture the fine features of the Ni-
3d bands.

Quantitative Data Presentation
Computational Choice /

Parameter Physical Justification
Value

Experimental ground-state

Space Group P6/mmm (No. 191) ]
crystal structure of LaNis[1].
Prevents the ~10.4% volume
Exchange-Correlation GGA-PBE underestimation typical of
LDA[4].
Retains all-electron behavior
Pseudopotential PAW near the nucleus for Ni-3d
states|[5].
Ensures absolute convergence
Plane-Wave Cutoff 500 eV

of total energy and forces[7].

Required for accurate
K-Point Mesh (SCF) 12x12x12 integration of the metallic
Fermi surface.

Prevents fractional occupancy
Smearing Method Methfessel-Paxton ( 0=0.1 eV) errors during metallic

relaxation.
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Electronic Structure Analysis

e Band Structure Features: The band structure of LaNis is characterized by highly dispersive
La-s and La-p bands at higher energies, and densely packed, relatively flat bands near the
Fermi level ( EF). These flat bands denote high effective electron masses and localized
states.

» Density of States (DOS): The total DOS at the Fermi level is exceptionally high,
predominantly dictated by the Ni-3d orbitals. This high DOS at EFimplies structural instability,
which is precisely why LaNis readily absorbs hydrogen to lower its overall free energy.

e Hydrogenation Mechanism: Upon hydrogen insertion, the H-1s electrons strongly hybridize
with the Ni-3d states. The addition of hydrogen atoms induces an increase in the total DOS
at the Fermi level, while a narrowed Ni-d band is formed due to lattice expansion[8]. This
hybridization pulls the Ni-d states to lower energies, thereby stabilizing the hydride phase.

Workflow Visualization
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Figure 1: Self-validating DFT workflow for LaNis electronic band structure calculations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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